N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)adamantane-1-carboxamide
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Overview
Description
N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)adamantane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzoxazepine ring fused with an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)adamantane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: This step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Adamantane Moiety: The adamantane group is introduced through a nucleophilic substitution reaction, where an adamantane derivative reacts with the benzoxazepine intermediate.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)adamantane-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential biological effects.
Industrial Applications: The compound’s properties may be leveraged in the development of new industrial processes or products, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, in medicinal applications, the compound may inhibit or activate specific enzymes, thereby altering disease-related pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)adamantane-1-carboxylate: A closely related compound with a carboxylate group instead of a carboxamide group.
N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)adamantane-1-sulfonamide: Another similar compound with a sulfonamide group.
Uniqueness
N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)adamantane-1-carboxamide is unique due to its specific combination of a benzoxazepine ring and an adamantane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-18-16-8-15(1-2-17(16)25-4-3-21-18)22-19(24)20-9-12-5-13(10-20)7-14(6-12)11-20/h1-2,8,12-14H,3-7,9-11H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUDPBSAHQNWII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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